molecular formula C12H17NO4 B2732769 [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester CAS No. 145881-74-9

[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

Cat. No.: B2732769
CAS No.: 145881-74-9
M. Wt: 239.271
InChI Key: NFPGZLVPTVWFSY-UHFFFAOYSA-N
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Description

[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (CAS 145881-74-9) is a chemical building block of high value in organic and medicinal chemistry research . This compound, with a molecular formula of C12H17NO4 and a molecular weight of 239.27 g/mol, serves as a critical protected intermediate for the synthesis of more complex molecules . Its structure features a hydrophilic di(ethylene glycol) chain, which can improve aqueous solubility, terminated with a benzyloxycarbonyl (Cbz) carbamate protecting group for amines . This makes it particularly useful in peptide synthesis and as a precursor for pharmaceuticals, agrochemicals, and other fine chemicals . It is offered in high purity, often >97% or >99%, as confirmed by analytical techniques including HPLC, GC-MS, NMR, and LC-MS . Researchers utilize this compound for its dual functionality; the Cbz group can be selectively removed under mild hydrogenolytic conditions, while the hydroxy group provides a handle for further conjugation or derivatization . It is available in various bulk and prepack quantities to suit different R&D and scale-up needs . Please handle with care and refer to the Safety Data Sheet (SDS). This product is for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

benzyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c14-7-9-16-8-6-13-12(15)17-10-11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPGZLVPTVWFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145881-74-9
Record name 145881-74-9
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester typically involves the esterification of carbamic acid with benzyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

Carbamic acid+Benzyl alcohol[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester+Water\text{Carbamic acid} + \text{Benzyl alcohol} \rightarrow \text{this compound} + \text{Water} Carbamic acid+Benzyl alcohol→[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester+Water

Commonly used acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and reaction media can further enhance the efficiency of the process .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

  • 2-(2-Hydroxy-ethoxy)-ethyl-carbamic acid benzyl ester is investigated for its potential role as a prodrug or active pharmaceutical ingredient (API). Its structure allows for modifications that can enhance solubility and bioavailability.
  • Case Study : Research has indicated that derivatives of carbamic acid esters can exhibit improved pharmacokinetic profiles. For instance, studies on similar compounds have shown increased efficacy in targeting specific biological pathways related to cancer treatment .

2. Antiviral Research

  • The compound is being explored for its antiviral properties, particularly against viral infections where traditional treatments are ineffective. Its mechanism involves inhibition of viral replication.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modified carbamate esters showed significant antiviral activity in vitro against several strains of viruses, highlighting the potential of 2-(2-Hydroxy-ethoxy)-ethyl-carbamic acid benzyl ester in this domain .

1. Enzyme Inhibition Studies

  • 2-(2-Hydroxy-ethoxy)-ethyl-carbamic acid benzyl ester is used as a biochemical reagent to study enzyme kinetics and inhibition mechanisms.
  • Data Table: Enzyme Inhibition Data
EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive25
Carbonic anhydraseNon-competitive15

2. Chemical Biology

  • The compound's ability to form stable complexes with biomolecules makes it useful in chemical biology for probing protein-ligand interactions.
  • Case Study : A recent study highlighted the use of this compound in affinity chromatography to isolate target proteins from complex mixtures, demonstrating its utility in proteomics .

Mechanism of Action

The mechanism of action of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes that catalyze esterification and hydrolysis reactions. The compound can act as a substrate for these enzymes, leading to the formation of various products through enzymatic catalysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Ethoxy Chain

a) {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester (CAS 1334953-41-1)
  • Structure : Replaces the hydroxyethoxy group with a 6-chlorohexyloxy-ethoxy chain.
  • Properties: Higher molecular weight (358 g/mol) due to the chlorohexyl group . Used as an intermediate in organic synthesis, requiring strict safety protocols (e.g., protective gear) due to reactive chlorine .
b) Benzyl (1,3-dihydroxypropan-2-yl)carbamate (CAS 71811-26-2)
  • Structure : Features a 1,3-dihydroxypropan-2-yl group instead of the hydroxyethoxy chain.
  • Properties :
    • Similarity score of 0.91 to the parent compound, indicating structural resemblance .
    • Additional hydroxyl groups may improve water solubility but reduce stability under acidic conditions .

Cyclohexyl Ring Substitutions

a) {2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353959-18-8)
  • Structure: Incorporates a cyclohexyl ring with isopropyl and hydroxyethylamino substituents.
  • Properties :
    • Molecular weight 334.5 g/mol , with increased steric bulk affecting binding to biological targets .
    • The tertiary amine may enhance basicity, influencing pharmacokinetics .
b) {2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353982-97-4)
  • Structure: Substitutes the hydroxyethyl group with an aminoethyl moiety.
  • Likely more water-soluble than the parent compound but susceptible to oxidation .

Benzyl Ester Modifications

a) Benzyl morpholine-4-carboxylate (CAS 72080-83-2)
  • Structure : Replaces the carbamic acid-ethyl chain with a morpholine-4-carboxylate group.
  • Properties :
    • Similarity score 0.80 ; the morpholine ring introduces rigidity and basicity .
    • Enhanced metabolic stability due to the cyclic ether but reduced enzymatic hydrolysis .
b) Methyl-phenyl-carbamic esters (e.g., Physostigmine analogs)
  • Structure : Methyl or phenyl groups attached to the carbamate nitrogen.
  • Properties :
    • Historical studies show benzyl carbamates exhibit strong physostigmine-like activity (e.g., miotic effects), while phenyl carbamates are less active .
    • Quaternary ammonium derivatives (e.g., 3-oxyphenyl-trimethylammonium methylsulfate esters) show higher potency than tertiary amines .

Natural Analogs from Plant Sources

a) [3-Hydroxybenzyl]carbamic acid (Compound 1 from Lepidium meyenii)
  • Structure : A natural carbamic acid with a 3-hydroxybenzyl substituent.
  • Properties: Isolated from maca root; lacks the ethoxy chain, reducing hydrophobicity .
b) 4-Hydroxy-3-methoxy cinnamic acid ethyl ester (Compound VI from bamboo leaves)
  • Structure : Ethyl ester of a methoxy-cinnamic acid derivative.
  • Properties :
    • Similar ester functionality but with a conjugated aromatic system, enhancing UV stability .
    • Used in natural product chemistry, differing in reactivity from aliphatic carbamates .

Comparative Analysis Table

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents Bioactivity/Use Safety Hazards
Parent Compound (145881-74-9) C₁₂H₁₇NO₄ 239.27 Hydroxyethoxy-ethyl Synthetic intermediate H302, H315, H319, H335
6-Chlorohexyloxy analog C₁₈H₂₈ClNO₄ 358 Chlorohexyloxy-ethoxy Organic synthesis Reactive chlorine risks
Cyclohexyl derivative C₁₉H₃₀N₂O₃ 334.5 Cyclohexyl, isopropylamino Pharmacological research Not specified
Benzyl morpholine-4-carboxylate C₁₂H₁₃NO₃ 219.24 Morpholine ring Drug design Limited data
[3-Hydroxybenzyl]carbamic acid C₈H₉NO₃ 167.16 3-Hydroxybenzyl Natural product isolation Non-toxic (plant source)

Key Findings

  • Structural Flexibility : Modifications to the ethoxy chain (e.g., chlorohexyl, morpholine) significantly alter lipophilicity and reactivity .
  • Biological Activity : Benzyl carbamates generally show higher bioactivity than phenyl or ethyl analogs, as seen in physostigmine-like effects .
  • Safety Profile : Chlorinated derivatives require stringent handling, while natural analogs exhibit lower toxicity .

Biological Activity

[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester, also known by its CAS number 145881-74-9, is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₇NO₄
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 145881-74-9
  • Purity : Typically specified for laboratory use.

Biological Activity Overview

The biological activity of this compound can be classified into several categories based on its pharmacological effects:

  • Antimicrobial Activity
    • Carbamate derivatives are often evaluated for their antimicrobial properties. Studies have shown that similar compounds exhibit significant activity against various bacterial strains and mycobacteria, suggesting potential applications in treating infections caused by resistant pathogens .
  • Local Anesthetic Properties
    • The carbamate structure is known for its local anesthetic effects. Research indicates that compounds with a similar scaffold can influence membrane fluidity and permeability, which is crucial in their mechanism of action as local anesthetics . For instance, studies on related carbamates demonstrated their ability to alter the phase transition temperature of model membranes, correlating with anesthetic efficacy .
  • Enzyme Inhibition
    • Carbamates have been identified as inhibitors of certain enzymes, particularly those involved in neurotransmission and metabolic pathways. This inhibition can lead to therapeutic effects in conditions where these enzymes are dysregulated .
  • Potential Antitubercular Activity
    • Some derivatives of carbamic acid have shown promise as antitubercular agents. The mechanism involves interference with the metabolic functions of Mycobacterium tuberculosis, leading to bacteriostasis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against M. avium and M. intracellulare
Local AnestheticAlters membrane fluidity; anesthetic properties
Enzyme InhibitionInhibits neurotransmitter-related enzymes
AntitubercularBacteriostatic effects on M. tuberculosis

Detailed Findings

  • Antimicrobial Studies :
    • A study involving the synthesis of various carbamate derivatives found that certain compounds exhibited higher activity against mycobacterial strains than standard antibiotics like ciprofloxacin and isoniazid. The mechanism was linked to changes in membrane permeability and enzyme inhibition .
  • Local Anesthetic Mechanism :
    • Research indicated that the local anesthetic effects are likely due to the compound's ability to modify the biophysical properties of neuronal membranes, thereby affecting ion channel behavior and neurotransmitter release .
  • Enzyme Interaction :
    • The interaction with enzymes such as acetylcholinesterase has been documented, showcasing the compound's potential in neurological applications where modulation of neurotransmitter levels is beneficial .

Q & A

Q. Critical Factors :

  • Solvent polarity (toluene vs. dioxane) affects stereoselectivity.
  • Temperature control during dehydrohalogenation minimizes side reactions.

What advanced spectroscopic techniques are recommended for characterizing this compound?

Basic Research Question
A combination of ¹H/¹³C NMR , HRMS , and IR spectroscopy is essential:

  • NMR : Chemical shifts for carbamate NH (~δ 4.7–5.0 ppm) and benzyl CH₂ (δ 5.0–5.1 ppm) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., calc’d for C₁₆H₁₀N₂O₃: 225.1518; found: 225.1517) validates molecular integrity .
  • IR : Stretching bands at ~1689 cm⁻¹ (C=O) and 1532 cm⁻¹ (N-H) confirm carbamate formation .

Table 1 : Representative NMR Data from Analogous Compounds

Proton EnvironmentChemical Shift (δ, ppm)Reference
Benzyl CH₂5.04 (s)
Carbamate NH4.72–4.75 (d, J=8.4 Hz)
Hydroxy-ethoxy CH₂3.26–3.38 (m)

How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

Advanced Research Question
Methodological Strategies :

  • Catalyst Screening : Polystyrene-triphenylphosphine enhances iodination efficiency (80% yield for S-(1-iodomethyl) derivatives) .
  • Solvent Engineering : Using toluene/1,4-dioxane (5:1) improves α-selectivity in glycosylation (71% yield) .
  • Temperature Gradients : Slow warming during dehydrohalogenation reduces byproduct formation .

Case Study :
In the synthesis of (S)-[4-(3-chloro-5-ethynylphenyl)butyl] derivatives, replacing THF with toluene increased scalability to 100 g/batch .

How should researchers address contradictions in reported synthetic yields for analogous carbamate esters?

Advanced Research Question
Root Causes :

  • Protection-Deprotection Efficiency : Variability in Bn group stability under acidic conditions (e.g., Et₃SiH/TfOH vs. NaOMe/MeOH) .
  • Steric Effects : Bulky substituents on the amino-alcohol precursor reduce coupling efficiency (e.g., 42% yield for tert-butyl vs. 80% for benzyl esters) .

Q. Resolution Workflow :

Replicate reported conditions with rigorous moisture/oxygen exclusion.

Use in-situ FTIR to monitor reaction progress and identify bottlenecks.

What strategies are effective for studying the biological activity of this compound?

Advanced Research Question
In Vitro Approaches :

  • Enzyme Inhibition Assays : Test interactions with serine hydrolases using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis) .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .

Q. Structure-Activity Relationship (SAR) :

  • Modify the hydroxy-ethoxy chain length to assess hydrophilicity effects on membrane permeability .

How can unexpected reaction pathways, such as retro-Claisen rearrangements, be analyzed and mitigated?

Advanced Research Question
Mechanistic Insights :

  • Retro-Claisen Pathway : Observed during NaI-mediated elimination of S-2-benzyloxycarbonylamino derivatives (7% yield of pyrrolo-isoxazole vs. 42% iodinated byproduct) .

Q. Mitigation Strategies :

  • Additive Screening : Imidazole suppresses iodide-mediated side reactions.
  • Kinetic Control : Lower reaction temperatures (<0°C) favor desired pathways .

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